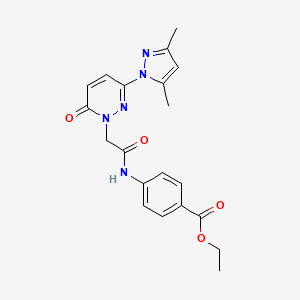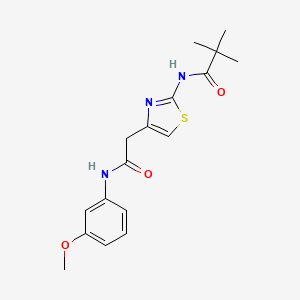
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an ethoxy group, and a benzamide moiety attached to a quinoline ring.
Mecanismo De Acción
Target of Action
Similar compounds have been found to act as allosteric activators of human glucokinase , which plays a key role in the regulation of carbohydrate metabolism.
Mode of Action
It can be inferred from related compounds that it may interact with its target to enhance its catalytic activity .
Biochemical Pathways
If it acts similarly to related compounds, it may influence the glucose metabolism pathway by activating glucokinase .
Result of Action
Related compounds have been shown to significantly increase the catalytic action of glucokinase , which could potentially lead to a decrease in blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction between the quinoline derivative and benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(2-methoxyquinolin-8-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-chloro-N-(2-ethoxyquinolin-8-yl)acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety.
2-chloro-N-(2-ethoxyquinolin-8-yl)phenylacetamide: Similar structure but with a phenylacetamide moiety instead of a benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-11-10-12-6-5-9-15(17(12)21-16)20-18(22)13-7-3-4-8-14(13)19/h3-11H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOEQAFPFHPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2864502.png)
![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)


![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2864515.png)

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2864521.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

